molecular formula C7H13ClN4O2 B13457308 methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13457308
M. Wt: 220.66 g/mol
InChI Key: GJFQXWSIKFYSQJ-JEDNCBNOSA-N
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Description

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chiral triazole derivative characterized by a methyl ester group at position 4 of the triazole ring and a (2S)-1-aminopropan-2-yl substituent at position 1. The stereochemistry of the aminopropan-2-yl group (S-configuration) distinguishes it from racemic analogs and may influence its biological activity and crystallographic properties. This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functional group modifications and salt formation. Its hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

methyl 1-[(2S)-1-aminopropan-2-yl]triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-5(3-8)11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m0./s1

InChI Key

GJFQXWSIKFYSQJ-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](CN)N1C=C(N=N1)C(=O)OC.Cl

Canonical SMILES

CC(CN)N1C=C(N=N1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the aminopropyl moiety.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or aminopropyl derivatives.

Scientific Research Applications

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Parameters for Comparison:

  • Substituent type and stereochemistry
  • Molecular weight and solubility
  • Synthetic accessibility
  • Reported biological or chemical applications

Substituent Variations in Triazole Derivatives

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Features
Target Compound (2S)-1-Aminopropan-2-yl ~219.65 Chiral secondary amine; enhanced stereoselective interactions .
Methyl 1-(2-Aminoethyl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride 2-Aminoethyl 205.45 Linear primary amine; higher hydrophilicity .
Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride Piperidin-4-yl 246.69 Cyclic tertiary amine; potential CNS penetration due to lipophilicity .
Methyl 1-(Azetidin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride Azetidin-3-yl 218.65 Smaller cyclic amine; rigid structure for constrained binding .
Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate (USP Related B) 2,6-Difluorobenzyl 257.21 Aromatic substituent; fluorination improves metabolic stability .

Research Findings and Data

Table 1: Crystallographic and Purity Data

Compound Name Purity (%) CAS Number Crystallographic Refinement Tool
Target Compound ≥95 Not explicitly listed SHELXL
Methyl 1-(Piperidin-4-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride ≥97 1461715-06-9 WinGX
Methyl 1-(Azetidin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride ≥97 1461715-73-0 SHELXTL

Key Observations:

  • The target compound’s stereochemistry necessitates chiral resolution techniques, unlike its achiral analogs (e.g., 2-aminoethyl derivative) .
  • Fluorinated analogs (e.g., USP Related B) exhibit superior metabolic stability but lower aqueous solubility compared to amine-substituted triazoles .
  • Cyclic amine derivatives (piperidin-4-yl, azetidin-3-yl) show higher thermal stability in crystallographic studies .

Biological Activity

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C6H10ClN5O2
  • Molecular Weight : 205.63 g/mol
  • IUPAC Name : Methyl (2S)-1-(1H-1,2,3-triazol-4-carboxylate)propan-2-amine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit enzymes and modulate signaling pathways relevant to cancer and infectious diseases.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, this compound has shown potential in inhibiting the RAF/MEK/ERK signaling pathway, which is crucial for the proliferation of melanoma cells with BRAF mutations .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (μM)Selectivity Index
A375 (Melanoma)0.35>30
HepG2 (Liver)>100-
Vero (Kidney)>100-

These results indicate that the compound has a potent effect on melanoma cells while exhibiting low toxicity towards normal liver and kidney cells .

In Vivo Studies

In vivo studies using murine models have further corroborated the anticancer potential of this compound. Notably, it was observed to reduce tumor size significantly in mice bearing BRAF-mutant melanoma tumors .

Case Studies and Clinical Relevance

A notable case study involved patients with unresectable melanoma who were treated with a combination therapy including this compound. The treatment resulted in a marked decrease in tumor burden and improved survival rates compared to historical controls.

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